molecular formula C6H5ClN2O2S2 B2592974 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride CAS No. 1909312-91-9

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride

Cat. No.: B2592974
CAS No.: 1909312-91-9
M. Wt: 236.69
InChI Key: JNVYTLDKZHFXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride is a heterocyclic compound that features a unique fusion of thieno and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine or iodine . Another method includes the condensation of ethyl acetoacetate with formamidine disulfide hydrobromide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in medicinal chemistry .

Properties

IUPAC Name

2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S2.ClH/c7-6-8-4-2(12-6)1-3(11-4)5(9)10;/h1H,(H2,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVYTLDKZHFXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=N2)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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